molecular formula C12H7NO3 B14903024 2-Oxo-1,2-dihydrobenzo[cd]indole-6-carboxylic acid

2-Oxo-1,2-dihydrobenzo[cd]indole-6-carboxylic acid

Cat. No.: B14903024
M. Wt: 213.19 g/mol
InChI Key: BTZHDFSXIDMQOH-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydrobenzo[cd]indole-6-carboxylic acid is a heterocyclic compound that belongs to the indole family Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2-dihydrobenzo[cd]indole-6-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a cornerstone for large-scale production due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-dihydrobenzo[cd]indole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Oxo-1,2-dihydrobenzo[cd]indole-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-dihydrobenzo[cd]indole-6-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the derivative used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-1,2-dihydrobenzo[cd]indole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H7NO3

Molecular Weight

213.19 g/mol

IUPAC Name

2-oxo-1H-benzo[cd]indole-6-carboxylic acid

InChI

InChI=1S/C12H7NO3/c14-11-8-3-1-2-6-7(12(15)16)4-5-9(13-11)10(6)8/h1-5H,(H,13,14)(H,15,16)

InChI Key

BTZHDFSXIDMQOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)C(=O)O

Origin of Product

United States

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